1,4-Dihydroxyoctahydroquinoxaline-2,3-dione 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione 1,4-dihydroxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 286409-64-1
VCID: VC1723067
InChI: InChI=1S/C8H12N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h5-6,13-14H,1-4H2
SMILES: C1CCC2C(C1)N(C(=O)C(=O)N2O)O
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

1,4-Dihydroxyoctahydroquinoxaline-2,3-dione

CAS No.: 286409-64-1

Cat. No.: VC1723067

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dihydroxyoctahydroquinoxaline-2,3-dione - 286409-64-1

Specification

CAS No. 286409-64-1
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name 1,4-dihydroxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Standard InChI InChI=1S/C8H12N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h5-6,13-14H,1-4H2
Standard InChI Key QBIMPGNQKASPJE-UHFFFAOYSA-N
SMILES C1CCC2C(C1)N(C(=O)C(=O)N2O)O
Canonical SMILES C1CCC2C(C1)N(C(=O)C(=O)N2O)O

Introduction

Synthesis

The synthesis of quinoxaline derivatives often involves cyclization reactions of diamines with dicarbonyl compounds. While specific synthetic pathways for 1,4-dihydroxyoctahydroquinoxaline-2,3-dione are not explicitly detailed in the literature, analogous methods suggest it could be prepared via:

  • Cyclization Reaction: Combining a suitable diamine (e.g., ethylenediamine) with a diketone (e.g., glyoxal or similar derivatives) under controlled conditions.

  • Hydroxylation: Post-synthesis modification to introduce hydroxyl groups at specific positions.

Further experimental studies are needed to optimize yields and identify reaction intermediates.

Applications and Biological Relevance

1,4-Dihydroxyoctahydroquinoxaline-2,3-dione belongs to the broader class of quinoxaline derivatives known for their diverse biological activities:

Pharmacological Potential

  • Quinoxalines have been studied for their antimicrobial, anticancer, and neuroprotective properties .

  • The hydroxylated structure of this compound suggests potential antioxidant activity due to the presence of phenolic groups.

Neurodegenerative Diseases

  • Compounds containing quinoxaline cores have shown promise in targeting enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

  • Quinoxaline derivatives have demonstrated cytotoxic activity against various cancer cell lines by inducing DNA damage or inhibiting essential enzymes .

Material Science

  • Hydroxylated quinoxalines may find applications as intermediates in the synthesis of polymers or other advanced materials due to their stability and reactivity.

Toxicological Profile

Limited toxicological data are available for this specific compound:

  • It is not listed as a carcinogen by major regulatory bodies such as ACGIH or IARC .

  • No acute toxicity data (e.g., LD50 values) have been reported.

  • Proper handling precautions should be taken due to potential decomposition products like acrid smoke and fumes.

Research Gaps and Future Directions

Despite its promising structure:

  • There is a lack of detailed biological studies specifically on this compound.

  • Further research is needed to explore its pharmacokinetics, bioavailability, and efficacy in disease models.

  • Synthetic optimization could enable large-scale production for industrial or pharmaceutical use.

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